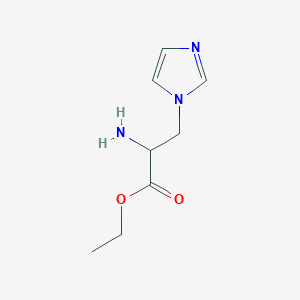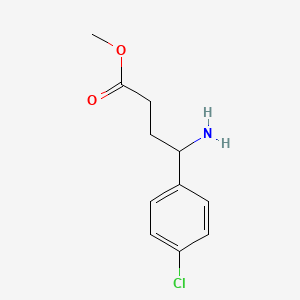
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with a bromopropyl group and an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-isopropoxybenzene with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like diethyl ether under reflux conditions. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be readily substituted, making it a versatile intermediate.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property allows the compound to modify biological molecules, potentially affecting their function. The isopropoxy group can also interact with hydrophobic regions of proteins or membranes, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Bromopropan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(1-Bromopropan-2-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(1-Bromopropan-2-yl)benzene: Lacks the isopropoxy group, making it less hydrophobic.
Uniqueness
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene is unique due to the presence of both a bromine atom and an isopropoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C12H17BrO |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-9(2)14-12-6-4-11(5-7-12)10(3)8-13/h4-7,9-10H,8H2,1-3H3 |
InChI-Schlüssel |
BIDNHILVEVYLKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


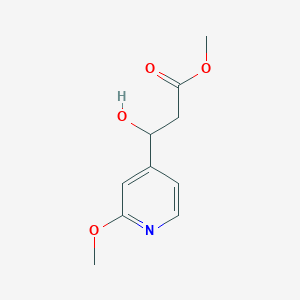
![1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
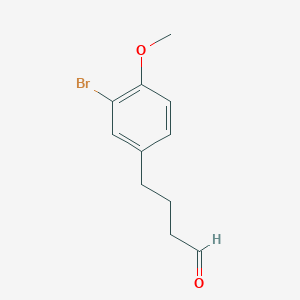
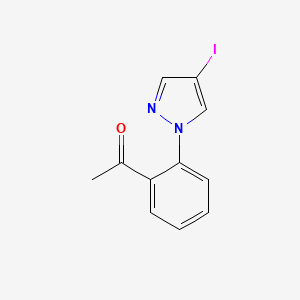
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
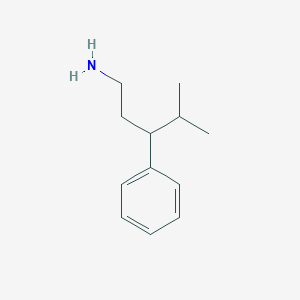


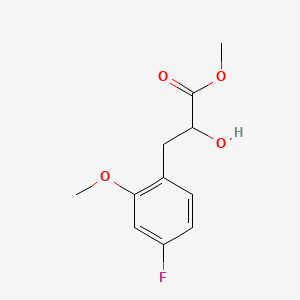

![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
